molecular formula C18H18N2O3 B7460329 Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate

Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate

Cat. No. B7460329
M. Wt: 310.3 g/mol
InChI Key: IBUDUQPMEZCPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate, also known as EPM, is a chemical compound that has gained attention for its potential therapeutic applications. EPM is a benzimidazole derivative that has been synthesized through a variety of methods. In

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate is not fully understood. However, studies have suggested that Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has also been shown to disrupt the cell membrane of Candida albicans, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been shown to have low toxicity in vitro and in vivo studies. In animal studies, Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been shown to have no significant adverse effects on body weight, organ weight, or hematological parameters. Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has also been shown to have no significant effects on liver and kidney function.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate is its low toxicity, which makes it a potential candidate for further preclinical studies. However, Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has limited solubility in water, which may limit its use in certain experiments. Additionally, Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

For research on Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate include further preclinical studies to evaluate its potential as a therapeutic agent for cancer, fungal, and viral infections. Additionally, studies on the pharmacokinetics and pharmacodynamics of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate may provide valuable information for its potential use in humans. Further research on the mechanism of action of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate may also provide insights into its potential therapeutic applications.

Synthesis Methods

Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been synthesized through a variety of methods, including the reaction of 2-aminobenzimidazole with 2-chloromethylphenyl ether, followed by esterification with ethyl chloroacetate. Another method involves the reaction of 2-aminobenzimidazole with 2-(chloromethyl)phenoxymethanol, followed by esterification with ethyl chloroacetate. Both methods have resulted in high yields of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate.

Scientific Research Applications

Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been studied for its potential therapeutic applications, including its anticancer, antifungal, and antiviral properties. In vitro studies have shown that Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has also been shown to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.

properties

IUPAC Name

ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-22-18(21)12-20-16-11-7-6-10-15(16)19-17(20)13-23-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUDUQPMEZCPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.